6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(6-fluoropyridin-2-yl)-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4S/c18-15-4-3-5-16(20-15)22-9-6-12-13(10-19)17(23-14(12)11-22)21-7-1-2-8-21/h1-5,7-8H,6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMYHKVASPLVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N3C=CC=C3)C#N)C4=NC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS: 339279-34-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is C17H13FN4S with a molar mass of 324.38 g/mol. The structure includes a thieno[2,3-c]pyridine ring system, which is notable for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C17H13FN4S |
| Molar Mass | 324.38 g/mol |
| CAS Number | 339279-34-4 |
| Purity | >90% |
Research indicates that compounds containing the thieno[2,3-c]pyridine framework exhibit inhibitory effects on various biological targets. Specifically, studies have shown that derivatives of this structure can inhibit human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine. This inhibition can lead to altered adrenergic signaling pathways, which are implicated in numerous physiological processes including cardiovascular function and stress response .
Inhibition of hPNMT
A study evaluated a series of tetrahydrothieno[3,2-c]pyridines for their hPNMT inhibitory potency. The results revealed that certain modifications to the thieno[2,3-c]pyridine structure significantly enhanced inhibitory activity compared to traditional phenylethylamine derivatives. For instance, compounds with specific substitutions showed up to a 29-fold increase in potency .
Selectivity for α2-Adrenoceptors
The compound's selectivity for α2-adrenoceptors has also been investigated. It was found that modifications at the 6-position of the thieno ring could influence binding affinity and selectivity towards these receptors. Enhanced selectivity could lead to fewer side effects and greater therapeutic efficacy in treating conditions influenced by adrenergic signaling .
Case Studies
- Cardiovascular Effects : A study examined the effects of thieno[2,3-c]pyridine derivatives on cardiovascular parameters in animal models. The results indicated a significant reduction in heart rate and blood pressure following administration of compounds similar to 6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile. These findings suggest potential applications in managing hypertension .
- Neurological Applications : Research has suggested that compounds with similar structures may have neuroprotective effects due to their ability to modulate neurotransmitter levels through inhibition of hPNMT. This could have implications for conditions such as anxiety disorders and depression where catecholamine levels are dysregulated .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₇H₁₃FN₄S
- Molecular Weight : 324.38 g/mol
- CAS Registry Numbers : 339279-34-4 (primary), 405222-60-8 (alternate)
- Synonyms: Multiple identifiers include ZINC20385761, AKOS005090207, and MCULE-2786610864 .
Structural Features: The compound consists of a bicyclic 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core with a 3-carbonitrile group. Substituents include:
- A 6-fluoro-2-pyridinyl group at position 4.
- A 1H-pyrrol-1-yl group at position 2.
Comparison with Structurally Similar Compounds
Structural Analogues of Tetrahydrothieno[2,3-c]pyridine Derivatives
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
- Molecular Formula : C₁₀H₁₁N₃OS
- Molecular Weight : 221.28 g/mol
- CAS : 150986-84-8
- Key Differences: Replaces the 6-fluoro-2-pyridinyl group with an acetyl moiety. Substitutes the 1H-pyrrol-1-yl group with an amino group.
- Implications :
Bicyclic Thiophenes (Unspecified Derivatives)
- Structural Features: Share the tetrahydrothieno[2,3-c]pyridine core but lack the pyridinyl and pyrrole substituents.
- Biological Activity : Demonstrated potent TNF-α inhibition in rat models, though structure-activity relationships (SAR) indicate that substituents at positions 2 and 6 critically modulate efficacy .
Pyridine-3-Carbonitrile Derivatives
6-(4-Fluorophenyl)-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile
- Structural Features : Retains the pyridine-3-carbonitrile moiety but substitutes the bicyclic core with a hydroxypyridine and chlorothiophene group.
- Implications : The hydroxyl group may improve polarity but reduce metabolic stability compared to the pyrrole substituent in the target compound .
Furo[2,3-b]pyridine Derivatives
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile
- Molecular Formula : C₁₃H₈ClN₃O₂S (representative example)
- Key Differences: Replaces the tetrahydrothienopyridine core with a furopyridine system. Includes a chlorothiophenyl group and 2-oxopropoxy chain.
- Activity : Exhibits antibacterial and cytotoxic effects, highlighting the role of heterocyclic cores in directing biological targets .
Critical Observations :
The tetrahydrothieno[2,3-c]pyridine core is essential for TNF-α inhibition, with potency modulated by substituents.
Electron-withdrawing groups (e.g., 6-fluoro-2-pyridinyl) enhance receptor binding compared to electron-donating groups (e.g., acetyl) .
Pyrrole substituents (as in the target compound) may improve bioavailability over hydroxyl or amino groups due to lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
